molecular formula C5H12N2O2S B13532943 N-(azetidin-3-yl)ethanesulfonamide

N-(azetidin-3-yl)ethanesulfonamide

Cat. No.: B13532943
M. Wt: 164.23 g/mol
InChI Key: NURAPUHDOHRJQG-UHFFFAOYSA-N
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Description

N-(Azetidin-3-yl)ethanesulfonamide is a chemical compound featuring a strained four-membered azetidine ring, which is of significant interest in medicinal chemistry and drug discovery. The azetidine scaffold is a valuable saturated heterocycle found in various biologically active molecules and is increasingly used in drug design to optimize properties like potency, metabolic stability, and solubility . As a synthetic building block, this compound serves as a versatile intermediate for constructing more complex molecules. Its structure, containing both a nucleophilic amine on the azetidine ring and an electron-withdrawing sulfonamide group, makes it a useful precursor for developing potential therapeutic agents. Research into similar azetidine-containing compounds has demonstrated their application in the synthesis of kinase inhibitors, such as Janus kinase (JAK) inhibitors, which are important for treating inflammatory and autoimmune diseases like rheumatoid arthritis . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-(azetidin-3-yl)ethanesulfonamide

InChI

InChI=1S/C5H12N2O2S/c1-2-10(8,9)7-5-3-6-4-5/h5-7H,2-4H2,1H3

InChI Key

NURAPUHDOHRJQG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)ethanesulfonamide typically involves the reaction of azetidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Azetidine+Ethanesulfonyl chlorideThis compound\text{Azetidine} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} Azetidine+Ethanesulfonyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(azetidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(azetidin-3-yl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
N-(azetidin-3-yl)ethanesulfonamide (hypothetical) C₅H₁₂N₂O₂S ~164.23 Azetidin-3-yl group Rigid azetidine ring; potential CNS activity
CBiPES (N-(4’-cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide) C₂₂H₂₀N₄O₂S ~428.49 Biphenyl, pyridinylmethyl, cyano groups Synthesized at Eli Lilly; histaminergic/neurotransmitter interactions
2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide HCl C₂₃H₂₁F₃N₂O₄S·HCl ~532.95 Trifluoro, methoxyphenoxy, pyridinylmethyl groups; hydrochloride salt Enhanced solubility/stability; industrial handling noted
N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide C₈H₁₁BrN₂O₂S 279.15 Bromopyridinylmethyl group Bromine increases lipophilicity; supplier-listed intermediate

Functional and Pharmacological Insights

  • CBiPES : This compound’s biphenyl and pyridinylmethyl substituents likely enhance receptor binding affinity, particularly in CNS targets. Its synthesis at Eli Lilly suggests evaluation in neurotransmitter modulation, possibly as a histaminergic or glutamatergic agent.
  • The hydrochloride salt form indicates formulation for solubility.
  • Bromopyridinylmethyl Derivative (CAS 1202552-53-1) : Bromine introduces steric bulk and electron-withdrawing effects, which may influence binding kinetics in enzyme inhibition or halogen-bonding interactions.

Azetidine vs. Bulkier Substituents

  • The azetidine group in this compound offers steric compactness compared to bulkier substituents (e.g., biphenyl in CBiPES). This may favor penetration of blood-brain barrier (BBB) for CNS targets.
  • Conversely, bulkier groups (e.g., bromopyridine) may limit BBB permeability but improve selectivity for peripheral enzymes or receptors.

Biological Activity

N-(azetidin-3-yl)ethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features an azetidine ring and a sulfonamide functional group. The molecular formula is C₅H₁₃N₃O₂S, with a molecular weight of approximately 165.24 g/mol. The azetidine ring is significant as it may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy against bacterial infections.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. As a sulfonamide, it is known to act as an enzyme inhibitor by mimicking substrates or transition states in enzymatic reactions. This characteristic is crucial for its antibacterial properties and potential anti-inflammatory effects.

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. This compound has been investigated for its ability to inhibit bacterial growth by targeting key enzymes involved in bacterial metabolism. Studies suggest that the azetidine structure may enhance its antibacterial efficacy compared to other sulfonamides.

Anticancer Potential

Research indicates that compounds with similar structures to this compound have demonstrated anticancer activity. For instance, azetidinone derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancers . The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsNotable Activities
N-(azetidin-3-yl)methanesulfonamideMethane group instead of ethaneAntibacterial
N-(azetidin-3-yl)propanesulfonamidePropane groupAnticancer
N-(azetidin-3-yl)butanesulfonamideButane groupAntiviral

This compound stands out due to its specific ethanesulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamides and their derivatives:

  • Antibacterial Efficacy : Research has shown that sulfonamides can effectively inhibit the growth of various bacterial strains by interfering with folate synthesis pathways.
  • Anticancer Research : In vitro studies demonstrated that azetidinone derivatives could induce apoptosis in cancer cell lines at nanomolar concentrations, highlighting their potential as anticancer agents .
  • Antiviral Activity : A study on related azetidinone compounds revealed their ability to inhibit viral replication in human coronaviruses, suggesting a potential avenue for further exploration with this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(azetidin-3-yl)ethanesulfonamide, and how can purity be ensured?

  • Methodological Answer :

  • Step 1 : React azetidin-3-amine with ethanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Use triethylamine as a base to neutralize HCl byproducts .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC). Terminate the reaction when the amine starting material is fully consumed.
  • Step 3 : Purify the crude product using silica gel chromatography with a gradient elution system (e.g., ethyl acetate/hexane). Confirm purity (>95%) via HPLC with UV detection at 254 nm .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the azetidine ring (e.g., triplet for CH2_2 groups at δ ~3.5–4.0 ppm) and sulfonamide moiety (SO2_2NH resonance at δ ~7.5 ppm in DMSO-d6_6) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 193.07 for C5 _5H12 _{12}N2 _2O2 _2S) .

Q. What solvents and reaction conditions are critical for stabilizing this compound during synthesis?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents like THF or dichloromethane (DCM) to enhance solubility of intermediates. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the sulfonamide group .
  • Temperature Control : Maintain reactions at 0–25°C to suppress side reactions (e.g., ring-opening of azetidine) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the azetidine nitrogen (e.g., benzoyl, pyrazinyl groups) or the sulfonamide ethyl chain (e.g., fluorophenyl, cyclopropyl) to evaluate effects on target binding .
  • Biological Assays : Test derivatives against kinase panels (e.g., FMS-like tyrosine kinase 3) using enzymatic inhibition assays. Correlate IC50_{50} values with structural features to identify pharmacophores .

Q. What strategies mitigate contradictory data in solubility and bioavailability studies of this compound analogs?

  • Methodological Answer :

  • Solubility Enhancement : Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) to improve aqueous solubility. Validate via dynamic light scattering (DLS) .
  • Bioavailability Analysis : Conduct parallel artificial membrane permeability assays (PAMPA) to resolve discrepancies between in vitro and in vivo absorption data. Adjust logP values via substituent engineering (e.g., adding methoxy groups) .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with targets like metabotropic glutamate receptors (mGluR2). Prioritize docking scores < -7.0 kcal/mol for experimental validation .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to confirm binding mode consistency .

Q. What analytical techniques resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with chiral standards .
  • X-ray Crystallography : Determine absolute configuration of crystalline derivatives. Refine structures using SHELXL and validate via R-factor (<0.05) .

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